
1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one
Übersicht
Beschreibung
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring of carbon and nitrogen atoms .
Synthesis Analysis
Synthesis analysis involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses . This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in a molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It often involves experimental procedures in a lab, where the compound is reacted with various reagents and the products are analyzed .Physical And Chemical Properties Analysis
This involves determining properties such as solubility, boiling point, melting point, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experimental testing .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Insights
Copper-Catalyzed Cascade Preparation : Dihydropyrimidin-4-ones, including variants similar to 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one, are synthesized using a copper-catalyzed reaction between N-(prop-2-yn-1-yl)amides and sulfonylazides. This process yields high efficiency and excellent yields, showcasing the compound's relevance in organic synthesis (Wang, J. et al., 2013).
Structural Characterization : Studies on structurally related 2,4-disubstituted dihydropyrimidine-5-carbonitriles provide insights into the crystalline structure and formation of L-shaped conformations in similar compounds. Such analyses are vital for understanding the physical and chemical properties of these molecules (Al-Wahaibi, L. H. et al., 2021).
Condensation with Formaldehyde and Propane-2-thiol : Research indicates that 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one can undergo condensation reactions with formaldehyde and propane-2-thiol, a process significant in synthesizing various organic compounds (Baeva, L. A. et al., 2020).
Biological and Pharmacological Research
Antifilarial Activity : Some derivatives of 2-sulfanyl-1,4-dihydropyrimidines have been synthesized and evaluated for antifilarial activity, suggesting the potential therapeutic applications of compounds structurally related to 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one (Singh, B. et al., 2008).
Antimicrobial Evaluation : Research on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which are chemically related to 1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one, indicates some antimicrobial potential. This finding highlights the compound's relevance in developing new antimicrobial agents (Gomha, S. M. et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-propan-2-yl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5(2)9-4-3-6(10)8-7(9)11/h3-5H,1-2H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQBRFVUPPIKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-2-sulfanyl-1,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)
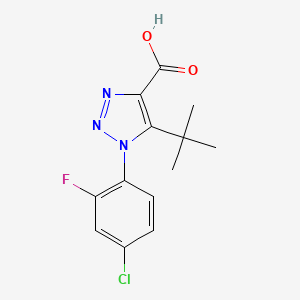


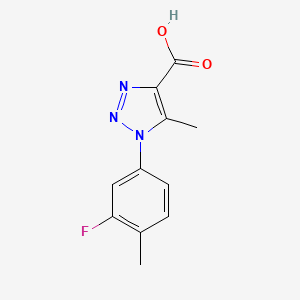
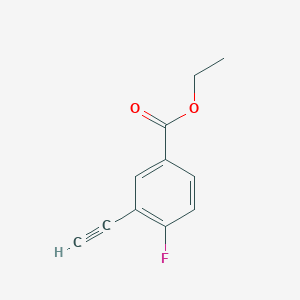
![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1372971.png)

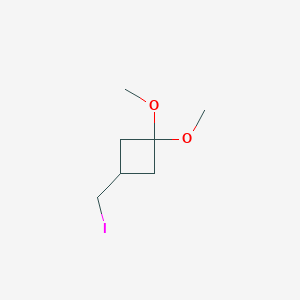
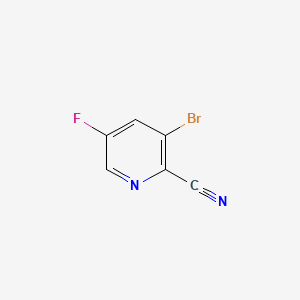
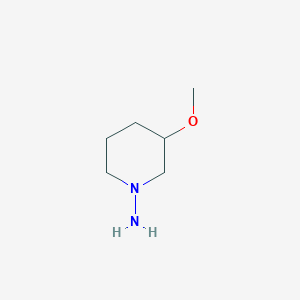
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)
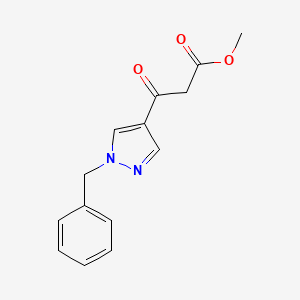
![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)